(2-Methoxy-7-methylquinoxalin-5-yl)boronic acid
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Overview
Description
(2-Methoxy-7-methylquinoxalin-5-yl)boronic acid is an organoboron compound with the molecular formula C10H11BN2O3. This compound is part of the boronic acid family, which is widely recognized for its applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-7-methylquinoxalin-5-yl)boronic acid typically involves the reaction of 2-methoxy-7-methylquinoxaline with a boronic acid derivative. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron under mild conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity .
Chemical Reactions Analysis
Types of Reactions: (2-Methoxy-7-methylquinoxalin-5-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to the corresponding quinoxaline oxide.
Reduction: Formation of the corresponding quinoxaline.
Substitution: Participation in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.
Major Products:
Oxidation: Quinoxaline oxide derivatives.
Reduction: Reduced quinoxaline derivatives.
Substitution: Biaryl compounds formed via Suzuki-Miyaura coupling.
Scientific Research Applications
(2-Methoxy-7-methylquinoxalin-5-yl)boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential in drug development, particularly in the synthesis of kinase inhibitors.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2-Methoxy-7-methylquinoxalin-5-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex, which facilitates the transmetalation of the boronic acid to the palladium center. This is followed by reductive elimination to form the desired biaryl product .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 2-Methylphenylboronic acid
Comparison: (2-Methoxy-7-methylquinoxalin-5-yl)boronic acid is unique due to its quinoxaline core, which imparts distinct electronic properties compared to simpler boronic acids like phenylboronic acid. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C10H11BN2O3 |
---|---|
Molecular Weight |
218.02 g/mol |
IUPAC Name |
(2-methoxy-7-methylquinoxalin-5-yl)boronic acid |
InChI |
InChI=1S/C10H11BN2O3/c1-6-3-7(11(14)15)10-8(4-6)13-9(16-2)5-12-10/h3-5,14-15H,1-2H3 |
InChI Key |
XTGAPFYXJBHXEU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC2=NC(=CN=C12)OC)C)(O)O |
Origin of Product |
United States |
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